Neohesperidose heptaacetate
CAS No.: 19949-47-4
Cat. No.: VC0191950
Molecular Formula: C26H36O17
Molecular Weight: 620.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19949-47-4 |
|---|---|
| Molecular Formula | C26H36O17 |
| Molecular Weight | 620.57 |
| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,6-triacetyloxy-5-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C26H36O17/c1-10-19(36-12(3)28)21(38-14(5)30)23(40-16(7)32)25(35-10)43-24-22(39-15(6)31)20(37-13(4)29)18(9-34-11(2)27)42-26(24)41-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25-,26+/m0/s1 |
| SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Structure
Basic Identification
Neohesperidose heptaacetate is characterized by specific chemical identifiers that distinguish it in scientific and commercial contexts. The compound is officially recorded with CAS number 19949-47-4 and has the molecular formula C26H36O17, corresponding to a molecular weight of 620.57 g/mol . Its IUPAC nomenclature identifies it as [(2R,3R,4S,5R,6S)-3,4,6-triacetyloxy-5-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate, reflecting its complex stereochemistry and functional group arrangement. This systematic naming provides precise details about the compound's structural configuration, which is essential for scientific documentation and regulatory purposes.
Structural Characteristics
The compound is fundamentally a derivative of neohesperidose, which itself is a disaccharide composed of glucose and rhamnose units. What distinguishes neohesperidose heptaacetate is the presence of seven acetyl groups attached to the sugar moiety, significantly altering its physical properties and biological interactions . These acetyl groups are strategically positioned on the hydroxyl groups of the sugar backbone, creating a more lipophilic molecule compared to the parent compound. The structural modification through acetylation represents a common approach in carbohydrate chemistry to alter solubility profiles and increase stability against enzymatic degradation.
Physical and Chemical Properties
Stability and Reactivity
The presence of seven acetyl groups significantly enhances the compound's stability compared to unmodified neohesperidose. This increased stability makes it suitable for various industrial applications where resistance to degradation is required. The acetyl groups also influence the reactivity profile of the molecule, particularly at the anomeric position, which remains a potential site for further chemical modifications through reactions such as glycosylation.
Synthesis and Preparation Methods
Chemical Synthesis Routes
The primary method for obtaining neohesperidose heptaacetate involves the acetylation of neohesperidose under controlled conditions. This process typically employs acetic anhydride as the acetylating agent, often in the presence of a catalyst such as pyridine or sodium acetate. Historical literature indicates that neohesperidose heptaacetate has been prepared with a yield of approximately 63% from precursor compounds . This moderate to good yield suggests an efficient synthesis route that could be suitable for both laboratory and potential industrial-scale production.
Additional synthetic approaches involve the treatment of neohesperidose heptaacetate with hydrogen bromide in acetic acid, which yields hexaacetyl α-neohesperidosyl bromide . This bromide intermediate is valuable for further reactions, particularly in the synthesis of more complex glycosides through Koenigs-Knorr or related glycosylation methods. The compound has been utilized as a key intermediate in the synthesis of important flavonoid glycosides, including naringin and neohesperidin , which are naturally occurring compounds in citrus fruits with significant biological activities.
Purification Techniques
The purification of neohesperidose heptaacetate typically involves recrystallization from suitable solvent systems, which allows for the isolation of the compound in high purity. Column chromatography using silica gel is also commonly employed for the purification of acetylated carbohydrates, offering good separation from reaction byproducts and unreacted starting materials.
Biological Activities and Applications
Pharmaceutical Applications
Neohesperidose heptaacetate and its derivatives have attracted attention in pharmaceutical research due to their potential biological activities. The compound's parent glycoside structure is related to flavonoids found in citrus fruits, which are known for their diverse health benefits . Recent investigations have explored the potential of related compounds in neurodegenerative disease therapeutics, particularly Alzheimer's disease . In these studies, derivatives of neohesperidose have shown promising binding affinities to key targets involved in the pathogenesis of Alzheimer's disease, suggesting potential neuroprotective effects.
Table 1: Binding Affinities of Neohesperidose Heptaacetate and Related Compounds to BACE1 Enzyme
| Compound | Docking Score | Predicted IC50 (nM) |
|---|---|---|
| Neohesperidose heptaacetate | -6.5921 | 0.304649171 |
| Hesperidin | -38.7363 | 1409.288798 |
| Datiscin | -38.3346 | 12.46809205 |
Data adapted from research findings published in 2018
Food Industry Applications
In the food industry, neohesperidose heptaacetate is primarily of interest due to its potential sweetening properties. The compound belongs to a class of glycosides that can contribute to flavor modification and sweetness enhancement in food formulations. Its parent compound, neohesperidose, is found in various flavonoids that contribute to the biological activities and flavor profiles of certain plants. The acetylated derivative may serve as a natural sweetener precursor in food products aimed at reducing sugar content while maintaining desirable flavor profiles. Additionally, its potential antioxidant properties make it a candidate for inclusion in functional foods designed to promote health benefits beyond basic nutrition.
Research Findings and Future Directions
Synthetic Applications in Glycoside Chemistry
Scientific literature reveals that neohesperidose heptaacetate has been utilized as a valuable precursor in the synthesis of naturally occurring flavanone-7-neohesperidosides, specifically naringin and neohesperidin . These compounds are found in citrus peels and have been of significant interest due to their biological activities. The synthetic route involves treating neohesperidose heptaacetate with hydrogen bromide in acetic acid to produce hexaacetyl α-neohesperidosyl bromide, which subsequently couples with phloroacetophenone in the presence of silver carbonate in quinoline . This reaction sequence yields phloroacetophenone-4-neohesperidoside after deacetylation, which serves as an intermediate for further transformations.
The condensation of phloroacetophenone-4-neohesperidoside with p-hydroxybenzaldehyde or isovanilline in the presence of strong alkali produces corresponding chalcone-neohesperidosides . These intermediates can then undergo ring closure to form naringin and neohesperidin, respectively. These synthetic pathways demonstrate the versatility of neohesperidose heptaacetate as a building block in the preparation of complex flavonoid glycosides with potential biological activities.
Structure-Activity Relationship Studies
Research has also explored the reactivity patterns of neohesperidose-containing compounds compared to other glycosides. For instance, studies have compared phloroacetophenone-4-neohesperidoside with β-D-glucoside and β-D-xyloside derivatives in reactions with various substituted benzaldehydes . The findings indicate that phloroacetophenone-4-neohesperidoside demonstrates more selective reactivity, reacting only with p-hydroxybenzaldehyde and isovanillin, while the other glycosides showed broader reactivity patterns . These observations provide valuable insights into the structure-activity relationships of neohesperidose-containing compounds and their potential applications in synthetic chemistry.
| Quantity | Price Range (€) | Typical Purity | Estimated Delivery |
|---|---|---|---|
| 100 mg | 147.00 | Min. 95% | 2-3 weeks |
| 250 mg | 218.00 | Min. 95% | 2-3 weeks |
| 500 mg | 336.00 | Min. 95% | 2-3 weeks |
| Larger quantities | Up to 747.00 | Variable | 2-3 weeks |
Data compiled from commercial supplier information
Comparative Analysis with Related Compounds
Structural Comparison with Parent Compound
Neohesperidose heptaacetate differs from its parent compound, neohesperidose, primarily in the presence of seven acetyl groups attached to the hydroxyl positions of the disaccharide structure. This modification significantly alters the physical properties, particularly solubility characteristics and stability profiles. While neohesperidose shows good water solubility typical of natural sugars, the heptaacetate derivative demonstrates enhanced solubility in organic solvents but reduced water solubility . This difference in solubility profiles influences the applications and handling procedures for each compound.
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